molecular formula C13H15ClN2O3S B1372257 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride CAS No. 65645-67-2

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B1372257
CAS No.: 65645-67-2
M. Wt: 314.79 g/mol
InChI Key: LUCUGCAOQWXNGT-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C13H14N2O3S·HCl It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the sulfonyl chloride, forming the sulfonamide linkage. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the aromatic ring

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUGCAOQWXNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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